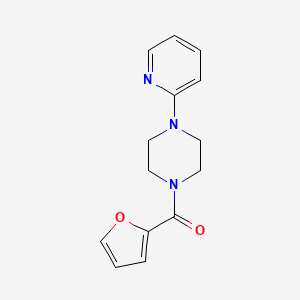![molecular formula C19H18N4O2 B5654451 1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone](/img/structure/B5654451.png)
1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves starting with specific pyridine or pyrrolidine derivatives, undergoing reactions such as cyclization and coupling to introduce various functional groups and achieve complex structures. For instance, Attaby et al. (2006) and Nural et al. (2018) describe the synthesis of pyridine and pyrrolidine derivatives, highlighting the use of cyclization reactions and the reaction with active halogen-containing compounds or bromo-1-(4-substituted phenyl)ethanones to yield polysubstituted derivatives (Attaby et al., 2006); (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods provide detailed information on the chemical structure, including functional groups and molecular configurations (Khalifa et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic attacks, oxidative cross-coupling, and cyclization reactions. For example, Chennapuram et al. (2015) discussed an oxidative cross-coupling strategy for synthesizing imidazo[1,2-a]pyridine compounds, emphasizing the role of molecular iodine and the formation of new C–C bonds through Kornblum oxidation (Chennapuram et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from related studies. For instance, the hydrogen bonding patterns in enaminones, as discussed by Balderson et al. (2007), provide insight into the compound's crystalline structure and stability (Balderson et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and antimicrobial or antiviral activities, can be deduced from related research. Compounds with similar structures have shown a range of biological activities, which suggests potential areas of application beyond the scope specified in this summary (Salimon et al., 2011).
properties
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-10-5-8-16(22)17(24)19(25)23-11-9-14-15(12-23)21-18(20-14)13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMLBHNCJASMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CCC3=C(C2)NC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine](/img/structure/B5654368.png)
![1-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5654369.png)
![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5654370.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B5654385.png)
![4-[(methylsulfonyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5654389.png)
![2-(2-aminoisonicotinoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5654404.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5654408.png)



![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)